molecular formula C11H11N3O3S B14165289 methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate CAS No. 714287-53-3

methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate

Cat. No.: B14165289
CAS No.: 714287-53-3
M. Wt: 265.29 g/mol
InChI Key: JWDQAKHDXLJFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the reaction of 4-methoxyphenyl isothiocyanate with hydrazine hydrate to form the corresponding thiourea derivative. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with methyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and carbamate group play crucial roles in its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(4-methoxyphenyl)carbamate: Lacks the thiadiazole ring, making it less versatile in certain applications.

    5-(4-Methoxyphenyl)-1,3,4-thiadiazole: Lacks the carbamate group, which may affect its binding properties and reactivity.

Uniqueness

Methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to the presence of both the thiadiazole ring and the carbamate group. This combination enhances its chemical reactivity and binding properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

714287-53-3

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate

InChI

InChI=1S/C11H11N3O3S/c1-16-8-5-3-7(4-6-8)9-13-14-10(18-9)12-11(15)17-2/h3-6H,1-2H3,(H,12,14,15)

InChI Key

JWDQAKHDXLJFFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)OC

solubility

14.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.